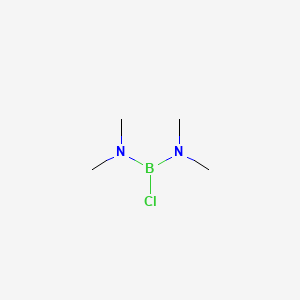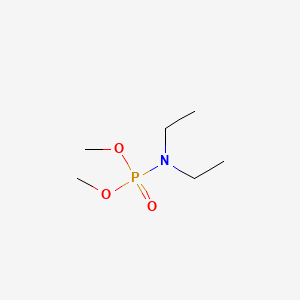
4-(Methoxymethoxy)-2-methylbenzaldehyde
Übersicht
Beschreibung
4-(Methoxymethoxy)-2-methylbenzaldehyde is a chemical compound with the molecular weight of 166.18 . Its IUPAC name is 4-(methoxymethoxy)benzaldehyde .
Molecular Structure Analysis
The molecular structure of 4-(Methoxymethoxy)-2-methylbenzaldehyde can be inferred from related compounds. For instance, (4-(Methoxymethoxy)phenyl)boronic acid has a molecular formula of CHBO with an average mass of 181.982 Da . Benzaldehyde, 4-methoxy- has a molecular weight of 136.1479 .Physical And Chemical Properties Analysis
4-(Methoxymethoxy)-2-methylbenzaldehyde is a liquid at room temperature . It is stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the literature.Wissenschaftliche Forschungsanwendungen
Photochemical Properties and Reactions
The photochemistry of 2-methylbenzaldehydes, including derivatives like 4-(methoxymethoxy)-2-methylbenzaldehyde, has been explored in various studies. The presence of oxy substituents, such as methoxy groups, can significantly affect the photochemical pathways and the formation of specific reaction intermediates like o-quinodimethanes (o-QDMs). For instance, certain substituents can inhibit the photochemical formation of o-QDMs, which are crucial intermediates in various organic synthesis reactions (Charlton & Koh, 1988).
Catalysis and Organic Synthesis
The compound has potential applications in catalysis and organic synthesis, as indicated by research on related methylbenzaldehydes. These compounds can serve as precursors or intermediates in producing valuable chemicals through processes like aldol condensation and dehydrocyclization. Such reactions are essential in converting bioethanol to higher-value chemicals, highlighting the role of methylbenzaldehydes in sustainable chemistry and biofuel utilization (Moteki, Rowley, & Flaherty, 2016).
Linkers for Solid Phase Organic Synthesis
Benzaldehyde derivatives, including 4-(methoxymethoxy)-2-methylbenzaldehyde, can be utilized as linkers in solid-phase organic synthesis (SPOS). The electron-rich nature of such compounds makes them suitable for reductive amination reactions on solid supports, leading to various secondary amide derivatives. These linkers facilitate the synthesis of diverse organic compounds, including pharmaceuticals and fine chemicals, with high purity and yield (Swayze, 1997).
Antibacterial Activity
Research on related compounds, such as 4-hydroxy-2-methylchalcone synthesized from 4-hydroxy-2-methylbenzaldehyde, has shown significant antibacterial activity. These studies suggest that derivatives of 4-(methoxymethoxy)-2-methylbenzaldehyde might also possess biological activities, which could be explored for developing new antibacterial agents (Ismiyarto et al., 2018).
Vibrational Dynamics and Spectroscopy
Investigations into the vibrational dynamics of methoxybenzaldehydes, including 4-methoxy derivatives, provide insights into the molecular behavior of such compounds. Infrared and Raman spectroscopy, combined with computational methods like DFT calculations, can reveal detailed information about the molecular vibrations, rotational barriers, and other dynamic properties. This information is valuable for understanding the physical and chemical properties of these compounds in various states (Ribeiro-Claro et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(methoxymethoxy)-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-5-10(13-7-12-2)4-3-9(8)6-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQFSGJZHRGVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCOC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630330 | |
| Record name | 4-(Methoxymethoxy)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethoxy)-2-methylbenzaldehyde | |
CAS RN |
661481-12-5 | |
| Record name | 4-(Methoxymethoxy)-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















